
Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride” is a chemical compound with the formula C13H17ClF2N2O2 and a molecular weight of 306.74 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a carbamate group, which is in turn attached to a 5,5-difluoropiperidin-3-yl group . The exact linear structure formula is not provided .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not provided in the sources I found .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Applications
Research has demonstrated the potential of carbamate derivatives in the development of antitumor and anticancer agents. For instance, compounds similar to Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride have been found active against various types of leukemia and carcinomas, highlighting their significance in oncology (Atassi & Tagnon, 1975). Additionally, synthesis strategies for carbamates have been explored to develop functionalized difluoropiperidines, a class of compounds with potential as building blocks in medicinal chemistry, suggesting their utility in designing novel anticancer drugs (Moens et al., 2012).
Inhibition of Cholinesterases
Carbamate compounds have been studied for their ability to inhibit cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine. Novel sulfonamide-based carbamates have been identified as selective inhibitors of butyrylcholinesterase (BChE), with some compounds showing higher activity than clinically used inhibitors (Magar et al., 2021). This property suggests their potential application in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease.
Herbicidal Activity
The synthesis of carbamate compounds has also been linked to potential applications in agriculture. Certain carbamates have been tested for their phytotoxicity on seed germination and seedling growth, indicating their utility as herbicides (Lee, Park, & Kim, 1989). The selectivity and effectiveness of these compounds can be optimized to develop environmentally friendly herbicidal agents.
Safety and Hazards
“Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride” should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture .
Eigenschaften
IUPAC Name |
benzyl N-(5,5-difluoropiperidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2.ClH/c14-13(15)6-11(7-16-9-13)17-12(18)19-8-10-4-2-1-3-5-10;/h1-5,11,16H,6-9H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBLLCJUPDXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
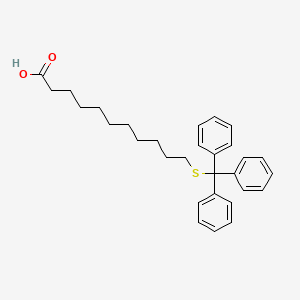
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)
![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)
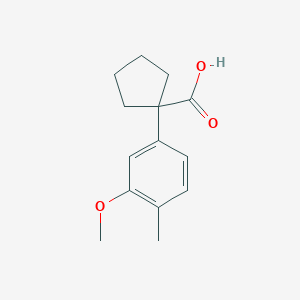

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)
![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)

![(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702625.png)
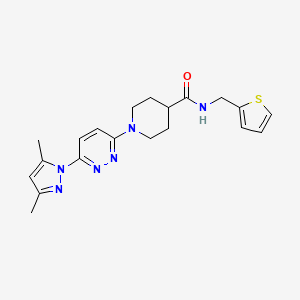
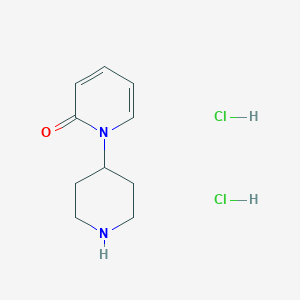
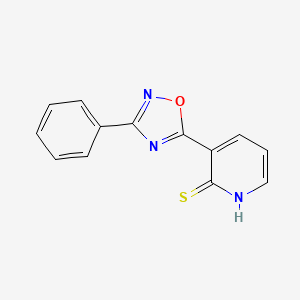

![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)
